Formoterol Impurity E (Mixture of Diastereomers)
Description
Overview of Formoterol and Its Impurity Profile
Formoterol, a long-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis and formulation involve complex chemical pathways, which can generate impurities that affect drug efficacy, stability, and safety. The impurity profile of formoterol includes structurally related compounds such as desmethyl formoterol, formoterol dimer, and diastereomeric variants like Impurity E.
Key Impurities in Formoterol
| Impurity Name | CAS Number | Structural Features | Regulatory Limits (EP/USP) |
|---|---|---|---|
| Impurity E (3-Methyl) | 1616967-26-0 | Diastereomeric mixture; formamide derivative | 0.5% (EP), 0.1% (USP) |
| Impurity A | 150513-24-9 | Amino-4-hydroxyphenyl derivative | 0.5% (EP) |
| Impurity C | NA | Acetamide analog | 0.2% (EP) |
| Impurity D | NA | Hydroxylated derivative | 0.2% (EP) |
Impurity E, a diastereomeric mixture, is distinguished by its structural similarity to formoterol, differing primarily in the substitution pattern of its aromatic ring and stereoisomeric configuration.
Significance of Impurity E in Pharmaceutical Analysis
Impurity E is critical for ensuring compliance with pharmacopeial standards and regulatory guidelines. Its presence must be quantified and controlled during drug manufacturing, as it may influence the purity, potency, and safety of formoterol formulations.
Applications of Impurity E
- Method Validation :
Regulatory Context and Pharmacopeial Standards
Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate stringent controls for formoterol impurities. Impurity E is explicitly addressed in these guidelines, with specific limits and analytical requirements.
Pharmacopeial Requirements for Impurity E
ICH Guidelines for Impurity Control
The International Council for Harmonization (ICH) classifies impurities based on their origin and toxicity:
- Reporting Threshold : Typically 0.1% for drugs with ≤ 1 g/day maximum dose.
- Identification Threshold : 0.2–0.5%, depending on daily dose and toxicological data.
- Qualification Threshold : ≥ 1% or 50 µg/day for drugs with < 10 mg/day maximum dose.
Impurity E often falls under the "process-related impurity" category, requiring identification and qualification if its levels exceed the reporting threshold.
Properties
CAS No. |
1616967-26-0 |
|---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23) |
InChI Key |
KMTQWBVDHUNFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Crystallization Solvent Systems
The selection of solvents critically impacts diastereomer separation. Hydrocarbon-alcohol mixtures (e.g., toluene-isopropanol) exhibit superior selectivity for RR/SS isomers due to differential solubility profiles. For instance:
Table 1: Optimal Crystallization Conditions for Impurity E Mitigation
| Step | Solvent System | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Nitro Intermediate | Isopropyl alcohol | 30–35 | >99.0 |
| Amino Derivative | Diethyl ether | 20–25 | >99.4 |
| Formoterol Base | Isopropyl alcohol | 30–35 | >99.8 |
| Fumarate Salt | Acetonitrile-water | 75–80 | >99.9 |
Hydrogenation Optimization
Debenzylation of Formula-VII using Pd/C in methanol-ethyl acetate (1:1) at 35–70 psi ensures complete benzyl group removal without epimerization. Lower pressures (<35 psi) prolong reaction times, increasing impurity retention, while higher pressures (>70 psi) risk over-reduction.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for quantifying Impurity E. The patented method employs a C18 column with UV detection at 254 nm, achieving a limit of quantification (LOQ) of 0.05%. Critical parameters include:
-
Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) gradient
-
Retention time : Impurity E elutes at 12.3 min, resolved from RR/SS isomers (10.8 min)
Table 2: HPLC Purity Profile of Formoterol Fumarate Dihydrate
| Component | Retention Time (min) | Purity (%) |
|---|---|---|
| RR/SS Isomers | 10.8 | 99.95 |
| RS/SR (Impurity E) | 12.3 | 0.05 |
| Other Impurities | 8.2–14.5 | <0.10 |
Spectroscopic Confirmation
-
¹H NMR : Impurity E exhibits distinct methine proton shifts at δ 4.21 (RS) and δ 4.18 (SR), absent in RR/SS isomers.
-
Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 345.2 [M+H]⁺ for all diastereomers, necessitating chromatographic separation for quantification.
Factors Influencing Diastereomer Formation
Chemical Reactions Analysis
Types of Reactions: Formoterol Impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
Chemical Characteristics
Formoterol Impurity E is characterized by the following chemical properties:
- Chemical Name : N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
- CAS Number : 1616967-26-0
These properties facilitate its use in various analytical and pharmaceutical applications.
Impurity Profiling
Formoterol Impurity E is crucial for impurity profiling during the manufacturing process of formoterol. Regulatory bodies such as the FDA and EMA require detailed impurity profiles to ensure the safety and efficacy of pharmaceutical products. The presence of impurities can significantly affect drug performance, making it essential to monitor their levels throughout production .
Quality Control in Drug Development
Quality control measures include the identification and quantification of impurities like Formoterol Impurity E. This is vital for maintaining compliance with pharmacopoeial guidelines and ensuring that the final pharmaceutical product meets established safety standards. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify these impurities .
Regulatory Filings
Formoterol Impurity E is also utilized in the context of Abbreviated New Drug Application (ANDA) filings with the FDA. It serves as a reference standard for demonstrating compliance with impurity limits specified by drug regulations . The accurate characterization of impurities supports the approval process for generic formulations of formoterol.
Case Study 1: Stability Studies
A study assessing the stability of formoterol fumarate highlighted that impurities, including Formoterol Impurity E, could increase under accelerated conditions. This underscores the importance of thorough stability testing to ensure that impurities remain within acceptable limits throughout the product's shelf life .
Case Study 2: Therapeutic Ratio Improvement
Research indicates that administering optically pure isomers of formoterol may enhance therapeutic efficacy compared to racemic mixtures. The implications of this finding suggest that further investigation into the specific effects of Formoterol Impurity E could lead to improved formulations with better therapeutic outcomes .
Regulatory Perspectives
The European Pharmacopoeia has established monographs for formoterol, which include specifications for impurities like Formoterol Impurity E. Compliance with these standards is critical for manufacturers seeking marketing authorization in Europe . Additionally, studies have shown that rigorous adherence to impurity profiling can prevent adverse effects associated with high impurity levels in inhalation products .
Mechanism of Action
Formoterol Impurity E, being an impurity, does not have a direct therapeutic effect. its presence and behavior can influence the overall efficacy and safety of Formoterol. The impurity can interact with various molecular targets and pathways, potentially affecting the pharmacokinetics and pharmacodynamics of the main drug. Understanding its mechanism of action helps in mitigating any adverse effects and ensuring the drug’s safety profile .
Comparison with Similar Compounds
Structural and Chemical Differences
The table below compares Formoterol Impurity E with other structurally related impurities:
Key Observations :
- Functional Groups : Impurity D contains a sulfur atom, absent in Impurity E, which may influence reactivity and toxicity .
- Molecular Complexity : Impurity F has a significantly larger structure (C₃₇H₄₆N₄O₆), suggesting it may arise from dimerization or glucuronidation pathways .
- Regulatory Relevance : Impurity E is explicitly linked to ANDA filings, while Impurity A is highlighted in safety documentation (e.g., GB/T standards) .
Analytical and Chromatographic Behavior
Evidence from HPLC studies () indicates that Formoterol and its impurities exhibit distinct retention times, enabling their separation:
- Peak Purity : Critical for distinguishing diastereomers, as seen in Impurity E’s diastereomeric mixture, which may split into multiple peaks under chiral conditions .
Biological Activity
Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The compound "Formoterol Impurity E," which consists of a mixture of diastereomers, has garnered attention due to its potential biological activity and implications for therapeutic efficacy and safety. This article delves into the biological activity of Formoterol Impurity E, examining its pharmacodynamics, pharmacokinetics, and relevant case studies.
1. Overview of Formoterol and Its Impurities
Formoterol is known for its selective action on beta-2 adrenergic receptors, exhibiting approximately 200-fold greater activity at these receptors compared to beta-1 receptors . The presence of impurities, including diastereomers like Formoterol Impurity E, can influence the pharmacological profile and safety profile of the drug.
2. Pharmacodynamics
The biological activity of Formoterol Impurity E is largely characterized by its interaction with beta-adrenergic receptors:
- Receptor Binding : Formoterol binds to beta-2 receptors, activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) levels, which leads to bronchodilation.
- Selectivity : While primarily a beta-2 agonist, Formoterol also exhibits some activity at beta-1 and beta-3 receptors, which may contribute to side effects such as tachycardia.
Table 1: Receptor Activity Comparison
| Receptor Type | Activity Level |
|---|---|
| Beta-2 | High |
| Beta-1 | Moderate |
| Beta-3 | Low |
3. Pharmacokinetics
The pharmacokinetic profile of Formoterol Impurity E reflects its absorption, distribution, metabolism, and elimination:
- Absorption : Following inhalation, the pulmonary bioavailability is approximately 43% , while total systemic bioavailability is around 60% .
- Metabolism : The primary metabolic pathway involves glucuronidation at the phenolic hydroxyl group. O-demethylation followed by glucuronidation is also significant. Multiple cytochrome P450 isoenzymes are involved in this process .
Table 2: Metabolic Pathways
| Pathway | Enzymes Involved |
|---|---|
| Glucuronidation | UGT1A1, UGT1A8, UGT1A9 |
| O-Demethylation | CYP2D6, CYP2C19, CYP2C9 |
4. Case Studies and Research Findings
Recent studies have highlighted the importance of understanding impurities in pharmaceutical formulations:
Case Study 1: Stability Studies
A stability study indicated that impurities in formoterol formulations can increase over time under accelerated conditions. This deterioration can affect the efficacy and safety profile of the drug .
Case Study 2: Toxicological Assessment
Toxicological evaluations using predictive software indicated that while Formoterol Impurity E does not present direct carcinogenic risks, it may exhibit hepatotoxicity and skin sensitization potential .
5. Conclusion
The biological activity of Formoterol Impurity E as a mixture of diastereomers presents both therapeutic potential and challenges. Understanding its pharmacodynamics and pharmacokinetics is crucial for optimizing its use in clinical practice. Continuous research into the implications of impurities on drug efficacy and safety remains essential.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Formoterol Impurity E in drug formulations?
- Methodology : Use reversed-phase HPLC with a C18 column and a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water and acetonitrile) to resolve diastereomers. Diode array detection (DAD) at 220–280 nm is optimal for detecting iodinated aromatic structures .
- Data Interpretation : Compare retention times and UV spectra against USP Reference Standards (e.g., USP Formoterol Fumarate System Suitability Mixture RS). Quantify impurities using relative response factors (RRF) from pharmacopeial guidelines (e.g., USP Table 1 specifies RRF for Formoterol-related compounds) .
Q. How does the diastereomeric composition of Formoterol Impurity E affect chromatographic separation?
- Experimental Design : Perform chiral chromatography using a cellulose-based column (e.g., Chiralpak® IC) with a polar organic mobile phase (e.g., methanol:ethanol:diethylamine 80:20:0.1). Monitor resolution (R > 1.5) between diastereomers .
- Challenges : Diastereomers with minor structural differences (e.g., hydroxyl group stereochemistry) may co-elute. Optimize temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to enhance separation .
Advanced Research Questions
Q. How can stability studies resolve contradictory data on Formoterol Impurity E degradation under stress conditions?
- Protocol : Expose Formoterol Fumarate to hydrolytic (acid/alkaline), oxidative (H₂O₂), and photolytic stress. Analyze degradation products via LC-MS/MS to track Impurity E formation.
- Key Findings : Impurity E is stable under acidic hydrolysis but degrades in alkaline conditions (pH > 9) into des-methyl derivatives. Conflicting reports on photostability require controlled light exposure (ICH Q1B guidelines) .
Q. What synthetic pathways lead to the formation of Formoterol Impurity E, and how can its diastereomer ratio be controlled?
- Synthesis Analysis : Impurity E arises during formoterol synthesis via incomplete formylation of intermediate 2-amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol. Diastereomer ratio depends on reaction temperature and catalyst (e.g., boron trifluoride etherate) .
- Mitigation : Use low-temperature (−10°C) formylation and chiral resolving agents (e.g., L-tartaric acid) to bias the diastereomer ratio toward the desired configuration .
Q. How do pharmacopeial guidelines (USP vs. EP) differ in impurity profiling for Formoterol-related compounds, and how can discrepancies be resolved?
- Comparative Analysis : The USP specifies a 0.3% limit for "Related Compound I" (a diastereomer of Impurity E), while the EP allows up to 0.5% for unspecified impurities.
- Resolution : Cross-validate methods using harmonized reference standards (e.g., USP Formoterol Fumarate Resolution Mixture RS) and statistical equivalence testing (e.g., ANOVA for inter-laboratory data) .
Methodological Considerations
- Reference Standards : Always use USP/EP-certified standards (e.g., USP Formoterol Fumarate RS) to ensure method accuracy. Impurity E’s CAS 150513-24-9 corresponds to its diastereomeric mixture .
- Data Validation : Perform forced degradation studies to confirm impurity identity and validate LC-MS/MS fragmentation patterns against theoretical m/z values .
Key Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
